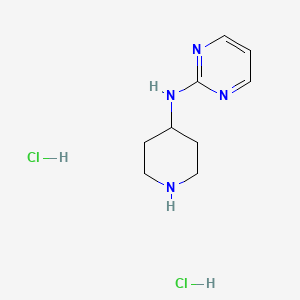

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride

概要

説明

“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS RN®: 950649-10-2 . It is used for testing and research purposes .

Synthesis Analysis

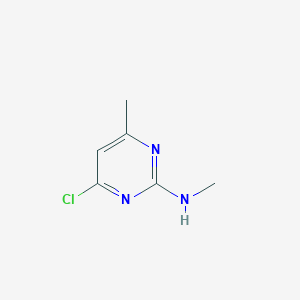

A series of compounds similar to “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular formula of “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is C9H14N4 . Its molecular weight is 178.24 . The InChI code is 1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) .Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is an off-white to yellow solid . It has a molecular weight of 250.17 g/mol . It should be stored at room temperature .科学的研究の応用

-

Protein Kinase B (Akt) Inhibition

- Application: This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Method: The compound was used as a part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors .

- Results: Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

-

- Application: This compound is often used in proteomics research, a branch of biology that studies proteins, their structures, and their functions .

- Method: In this field, “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” could be used in various ways, such as a reagent in experiments or as a standard for comparison in analytical studies .

- Results: The specific outcomes would depend on the particular experiment or study being conducted .

-

- Application: This compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (ProTACs) for targeted protein degradation .

- Method: The compound is incorporated into a larger molecule that binds to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

- Results: The specific outcomes would depend on the particular target protein and the effectiveness of the ProTAC .

-

Collagen Prolyl-4-Hydroxylase Inhibition

- Application: Compounds similar to “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .

- Method: The compound could potentially be used to inhibit the enzyme collagen prolyl-4-hydroxylase, which plays a key role in the formation of stable collagen molecules .

- Results: The specific outcomes would depend on the particular experiment or study being conducted .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, washing thoroughly after handling, and seeking medical advice if feeling unwell .

将来の方向性

特性

IUPAC Name |

N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEYIUJJXHLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593240 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |

CAS RN |

63260-58-2 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

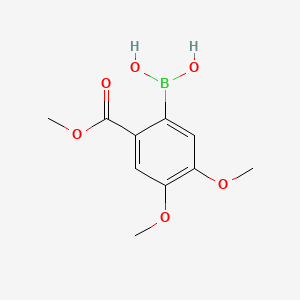

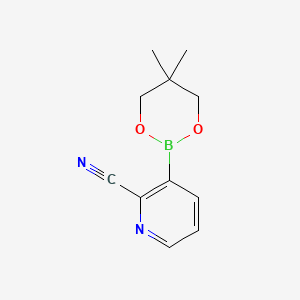

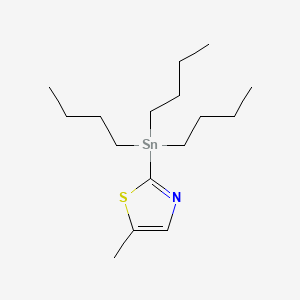

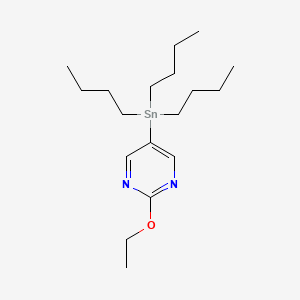

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。